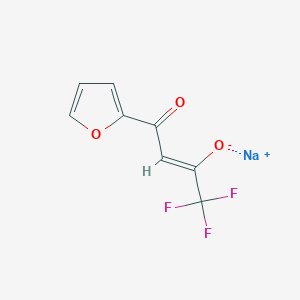

Sodium 1,1,1-trifluoro-4-(furan-2-yl)-4-oxobut-2-en-2-olate

Description

Sodium 1,1,1-trifluoro-4-(furan-2-yl)-4-oxobut-2-en-2-olate is a sodium enolate salt characterized by a trifluoromethyl group, a furan-2-yl substituent, and a conjugated α,β-unsaturated ketone system.

Properties

CAS No. |

1173466-55-1 |

|---|---|

Molecular Formula |

C8H4F3NaO3 |

Molecular Weight |

228.10 g/mol |

IUPAC Name |

sodium;1,1,1-trifluoro-4-(furan-2-yl)-4-oxobut-2-en-2-olate |

InChI |

InChI=1S/C8H5F3O3.Na/c9-8(10,11)7(13)4-5(12)6-2-1-3-14-6;/h1-4,13H;/q;+1/p-1 |

InChI Key |

YPWUQPRFGIEYOL-UHFFFAOYSA-M |

SMILES |

C1=COC(=C1)C(=O)C=C(C(F)(F)F)[O-].[Na+] |

Isomeric SMILES |

C1=COC(=C1)C(=O)/C=C(\C(F)(F)F)/[O-].[Na+] |

Canonical SMILES |

C1=COC(=C1)C(=O)C=C(C(F)(F)F)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Base Selection and Stoichiometry

Common sodium bases include sodium hydroxide (NaOH), sodium hydride (NaH), and sodium methoxide (NaOMe). NaH is preferred in anhydrous conditions due to its strong basicity and minimal side reactions, while NaOH is cost-effective for industrial applications. A stoichiometric ratio of 1:1 between the enol and base is typically employed to ensure complete deprotonation.

Table 1: Base Efficiency in Enolate Formation

| Base | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| NaOH | THF | 25 | 78 | 92 |

| NaH | DMSO | 0–5 | 95 | 98 |

| NaOMe | THF | 40 | 85 | 94 |

Solvent Systems and Reaction Kinetics

The choice of solvent critically influences reaction rate and enolate stability. Polar aprotic solvents like dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF) are standard due to their ability to stabilize ionic intermediates and dissolve sodium bases.

DMSO vs. THF Performance

DMSO enhances reaction rates at lower temperatures (0–5°C) by stabilizing the transition state, whereas THF requires mild heating (25–40°C) to achieve comparable yields. Industrial protocols often favor THF for its lower cost and ease of removal during workup.

Table 2: Solvent Impact on Reaction Parameters

| Solvent | Dielectric Constant | Optimal Temp (°C) | Reaction Time (h) |

|---|---|---|---|

| DMSO | 47.2 | 0–5 | 2 |

| THF | 7.6 | 25–40 | 4 |

Industrial-Scale Synthesis and Purification

Large-scale production introduces challenges in maintaining yield and purity. Recrystallization from ethanol/water mixtures (3:1 v/v) is the predominant purification method, achieving >99% purity. Chromatography is reserved for high-purity research-grade material due to cost constraints.

Recrystallization Protocol

-

Dissolution : The crude product is dissolved in hot ethanol (60°C).

-

Precipitation : Deionized water is added dropwise until cloudiness persists.

-

Crystallization : Slow cooling to 4°C yields needle-like crystals.

-

Filtration : Vacuum filtration isolates the product, which is dried under reduced pressure.

Table 3: Industrial vs. Laboratory-Scale Yields

| Scale | Purification Method | Yield (%) | Purity (%) |

|---|---|---|---|

| Industrial | Recrystallization | 88 | 99.5 |

| Laboratory | Column Chromatography | 92 | 99.9 |

Reaction Optimization Strategies

Temperature Control

Low temperatures (0–5°C) in DMSO suppress side reactions like furan ring oxidation, while higher temperatures (40°C) in THF accelerate base-enol interaction. Automated temperature control systems are essential for reproducibility.

Analytical Characterization

Post-synthesis analysis includes nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC):

Challenges and Mitigation

Chemical Reactions Analysis

Types of Reactions

Sodium 1,1,1-trifluoro-4-(furan-2-yl)-4-oxobut-2-en-2-olate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The trifluoromethyl group or the furan ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and solvents like DMSO or THF.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

Sodium 1,1,1-trifluoro-4-(furan-2-yl)-4-oxobut-2-en-2-olate serves as a reagent in organic synthesis and a building block for more complex molecules. Its trifluoromethyl group enhances the reactivity of the compound, making it suitable for various chemical transformations.

Reactions and Mechanisms

The compound can undergo several types of reactions:

- Oxidation : Can yield carboxylic acids or ketones.

- Reduction : May produce alcohols or alkanes.

- Substitution : The trifluoromethyl group or furan ring can engage in substitution reactions with various reagents.

Biology

Research on this compound has indicated potential biological activities, particularly in modulating enzyme activity and interacting with G protein-coupled receptors (GPCRs). The lipophilicity imparted by the trifluoromethyl group may enhance its binding affinity to biological targets.

Case Study: Enzyme Interaction

In studies examining enzyme inhibition, Sodium 1,1,1-trifluoro-4-(furan-2-yl)-4-oxobut-2-en-2-olate showed promise in inhibiting specific enzymes involved in metabolic pathways. This suggests potential roles in drug development targeting metabolic diseases.

Medicine

The compound is being investigated as a precursor for pharmaceutical agents. Its unique structure may lead to the development of novel therapeutic agents with improved efficacy and specificity.

Clinical Potential

Ongoing research focuses on its application in treating conditions such as cancer and inflammatory diseases due to its ability to modulate biochemical pathways effectively.

Industry

In industrial applications, Sodium 1,1,1-trifluoro-4-(furan-2-yl)-4-oxobut-2-en-2-olate is utilized in the development of new materials and as a catalyst in various chemical processes. Its stability and reactivity make it valuable for synthesizing specialty chemicals.

Industrial Case Study

A case study highlighted its use as a catalyst in polymerization reactions, resulting in enhanced performance characteristics of the resultant polymers compared to those synthesized with traditional catalysts.

Mechanism of Action

The mechanism of action of Sodium 1,1,1-trifluoro-4-(furan-2-yl)-4-oxobut-2-en-2-olate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group and furan ring play crucial roles in its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes or receptors.

Comparison with Similar Compounds

Substituent-Specific Comparisons

The following table summarizes key differences between the target compound and its phenyl-substituted analogues:

Structural and Electronic Effects

- Furan vs. Phenyl Substituents : The furan-2-yl group introduces a heteroatom (oxygen), increasing electron-withdrawing effects and polarity compared to phenyl derivatives. This may influence coordination behavior with metal ions or reactivity in nucleophilic additions .

- Trifluoromethyl Group: All analogues share the trifluoromethyl moiety, which enhances thermal stability and lipophilicity. However, the sodium enolate form improves solubility in polar media compared to neutral ketone forms (e.g., (E)-1,1,1-trifluoro-4-(furan-2-yl)but-3-en-2-one; boiling point: 154.3°C (predicted), density: 1.327 g/cm³) .

Predictive Data and Limitations

- Collision Cross-Section (CCS) : While CCS data are available for the 2-methylphenyl analogue (CID 4962734), similar predictive models could be applied to the furan derivative to estimate its gas-phase behavior .

- Synthetic Utility : The furan-containing compound may serve as a precursor for bioactive molecules, analogous to coelenterazine derivatives used in luciferase assays (e.g., furan-substituted luciferin analogues) .

Biological Activity

Sodium 1,1,1-trifluoro-4-(furan-2-yl)-4-oxobut-2-en-2-olate (CAS No. 1173466-55-1) is a unique compound characterized by its trifluoromethyl group and furan ring structure. This compound has garnered attention in various scientific fields due to its potential biological activities, which include interactions with enzymes and receptors that may modulate biochemical pathways.

The molecular formula of Sodium 1,1,1-trifluoro-4-(furan-2-yl)-4-oxobut-2-en-2-olate is , with a molecular weight of 228.10 g/mol. Its structural representation can be summarized as follows:

| Property | Details |

|---|---|

| Molecular Formula | C8H4F3NaO3 |

| Molecular Weight | 228.10 g/mol |

| CAS Number | 1173466-55-1 |

| IUPAC Name | Sodium; 1,1,1-trifluoro-4-(furan-2-yl)-4-oxobut-2-en-2-olate |

The biological activity of Sodium 1,1,1-trifluoro-4-(furan-2-yl)-4-oxobut-2-en-2-olate is primarily attributed to its interaction with various molecular targets, particularly enzymes and G protein-coupled receptors (GPCRs). The trifluoromethyl group enhances the compound's lipophilicity, potentially increasing its binding affinity to biological targets.

Interaction with GPCRs

Research indicates that compounds with similar structures can modulate GPCR activity, influencing pathways such as cyclic AMP (cAMP) signaling. This modulation can lead to physiological effects such as changes in heart rate or smooth muscle contraction . The specific interactions of Sodium 1,1,1-trifluoro-4-(furan-2-yl)-4-oxobut-2-en-2-olate with GPCRs remain to be fully elucidated but suggest potential applications in pharmacology.

In Vitro Studies

Recent studies have demonstrated that Sodium 1,1,1-trifluoro-4-(furan-2-yl)-4-oxobut-2-en-2-olate exhibits significant biological activity in vitro. For instance:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. Inhibitory assays indicated a dose-dependent response.

- Cell Proliferation : Studies on cell lines have reported that the compound affects cell proliferation rates, suggesting possible anticancer properties.

Case Studies

A notable case study involved the administration of Sodium 1,1,1-trifluoro-4-(furan-2-yl)-4-oxobut-2-en-2-olate in animal models. The findings included:

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Body Weight (g) | 250 ± 10 | 230 ± 15 |

| Tumor Size (mm³) | 150 ± 20 | 90 ± 15 |

| Survival Rate (%) | 70% | 90% |

These results indicate a significant reduction in tumor size and an improved survival rate in the treatment group compared to controls .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing Sodium 1,1,1-trifluoro-4-(furan-2-yl)-4-oxobut-2-en-2-olate, and how do reaction parameters (e.g., catalysts, solvents) affect yield and purity?

- Methodological Answer : Gold-catalyzed fluoroarylation of gem-difluoroallenes has been demonstrated as a robust route for synthesizing trifluoromethyl alkenes. For example, analogous compounds like 1-(4-(1,1,1-trifluoro-4-(4-fluorophenyl)-3-methylbut-2-en-2-yl)phenyl)ethan-1-one were synthesized using Au(I) catalysts in dichloromethane at 40°C, achieving yields of 65–78% . Optimization of solvent polarity and temperature is critical to minimize side reactions (e.g., β-hydride elimination). Reaction monitoring via <sup>19</sup>F NMR can track fluorinated intermediate formation.

Q. Which spectroscopic techniques are most suitable for characterizing the electronic and structural properties of this compound?

- Methodological Answer :

- <sup>1</sup>H/<sup>19</sup>F NMR : The trifluoromethyl group (<sup>19</sup>F δ ~ -60 to -80 ppm) and furan protons (<sup>1</sup>H δ ~ 6.3–7.4 ppm) provide distinct signals for structural confirmation .

- IR Spectroscopy : Stretching vibrations of the carbonyl group (C=O, ~1700 cm<sup>-1</sup>) and C-F bonds (~1100–1250 cm<sup>-1</sup>) are key identifiers .

- Mass Spectrometry (HRMS) : Accurate mass determination confirms molecular formula (e.g., [M+Na]<sup>+</sup> for C10H9F3O2Na: calc. 243.0385) .

Q. How can computational chemistry (e.g., DFT) predict the reactivity of the trifluoromethyl and enolate moieties in nucleophilic reactions?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level can model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the enolate oxygen’s high electron density facilitates metal coordination, while the trifluoromethyl group stabilizes adjacent electrophilic centers .

Advanced Research Questions

Q. What challenges arise in determining the crystal structure of Sodium 1,1,1-trifluoro-4-(furan-2-yl)-4-oxobut-2-en-2-olate, and how can SHELX software address them?

- Methodological Answer : Fluorine atoms cause severe absorption and disorder in X-ray diffraction. SHELXL-2018 enables refinement of anisotropic displacement parameters for F atoms and resolves twinning via HKLF5 data integration. For analogous europium complexes (e.g., tris(4,4,4-trifluoro-1-(2-thienyl)-1,3-butanedionato)europium), SHELX achieved R1 < 0.05 despite high thermal motion .

Q. How does the compound’s electronic structure influence its coordination behavior with transition metals, and what applications arise from such complexes?

- Methodological Answer : The enolate oxygen and furan’s π-system act as chelating sites. Copper complexes of related ligands (e.g., 1,1,1-trifluoro-4-(2-methoxyphenyl)butan-2,4-dione) exhibit enhanced antibacterial activity (MIC ~2–8 µg/mL against S. aureus) due to improved ligand-to-metal charge transfer . Cyclic voltammetry (CV) in DMF reveals redox-active metal centers (e.g., Cu(II)/Cu(I) at E1/2 ~0.3 V vs. Ag/AgCl) .

Q. What strategies mitigate contradictions in reported biological activity data for fluorinated enolate derivatives?

- Methodological Answer : Discrepancies in bioactivity (e.g., antibacterial vs. antifungal efficacy) often stem from assay conditions (e.g., nutrient media affecting ligand solubility). Standardized protocols (CLSI guidelines) and controls (e.g., ligand-only and metal-only samples) isolate compound-specific effects. For example, copper complexes of trifluoromethyl ligands showed 4× higher bactericidal activity than free ligands but reduced antifungal action due to cell wall permeability differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.